ethyl (hydroxymethyl)carbamate

説明

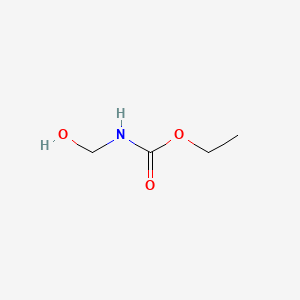

ethyl (hydroxymethyl)carbamate, also known as ethyl N-hydroxycarbamate, is a chemical compound with the molecular formula C3H7NO3 and a molecular weight of 105.0926 g/mol . This compound is an ester derivative of carbamic acid and is known for its various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

ethyl (hydroxymethyl)carbamate can be synthesized through the esterification of carbamic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of carbamic acid, hydroxymethyl-, ethyl ester involves the continuous esterification process. This method utilizes a fixed-bed reactor where carbamic acid and ethanol are continuously fed into the reactor, and the ester product is continuously removed. This process ensures high efficiency and yield of the desired product .

化学反応の分析

Types of Reactions

ethyl (hydroxymethyl)carbamate undergoes several types of chemical reactions, including:

Substitution: The ester can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Carbamic acid and ethanol.

Reduction: Hydroxymethylamine.

Substitution: Corresponding substituted carbamates.

科学的研究の応用

Pharmaceutical Applications

Ethyl carbamate has a historical significance in the pharmaceutical industry. It was once utilized as an intermediate in the synthesis of various drugs, including meprobamate, a tranquilizer that gained popularity in the 1950s due to its effectiveness in treating anxiety disorders. However, its use in human medicine has largely declined due to safety concerns related to its carcinogenic properties.

Historical Use in Medicine

- Hypnotic Agent : Ethyl carbamate was used as a hypnotic agent until the emergence of safer alternatives like barbiturates.

- Antileukaemic Agent : It was tested for treating multiple myeloma at doses up to 3 g per day but is no longer used for this purpose .

Veterinary Medicine

Ethyl carbamate is still utilized in veterinary practices, particularly as an anesthetic for laboratory animals. Its application in this field remains relevant due to its effectiveness and the regulatory framework surrounding veterinary drugs .

Food Science and Safety

Ethyl carbamate naturally occurs in low concentrations in fermented foods and beverages, such as wines and spirits. Its presence raises safety concerns due to its classification as a potential carcinogen.

Occurrence in Food

- Ethyl carbamate has been detected in various alcoholic beverages, with levels ranging from micrograms per liter to higher concentrations in spirits derived from stone fruits .

- A nationwide survey conducted in China assessed the intake of ethyl carbamate through alcoholic beverages, revealing levels from 1.0 μg/kg to 33.8 μg/kg across different provinces .

Risk Assessment

The carcinogenic risk associated with ethyl carbamate consumption has been evaluated using methodologies such as margin of exposure (MOE) and virtually safe dose (VSD) assessments. The findings indicated minimal lifetime cancer risk for the general population due to typical dietary intake .

Industrial Applications

Ethyl carbamate has been historically employed in various industrial applications, although its current use is limited due to health risks.

Textile Industry

- It was previously used as a crease-resistant finish for textiles, enhancing the durability and appearance of fabrics .

Chemical Manufacturing

- Ethyl carbamate served as an intermediary in the production of pesticides and cosmetics but is less frequently used today due to regulatory scrutiny over its safety profile .

Research and Development

Recent studies have focused on the enzymatic degradation of ethyl carbamate to mitigate its presence in alcoholic beverages.

Enzyme Development

Research has isolated ethyl carbamate hydrolase from Acinetobacter calcoaceticus, which shows promise for reducing ethyl carbamate concentrations in distilled spirits. This enzyme maintains activity even at high ethanol concentrations, indicating potential for application in food safety measures .

Summary Table of Applications

| Application Area | Specific Use | Current Status |

|---|---|---|

| Pharmaceuticals | Intermediate for tranquilizers (meprobamate) | Largely discontinued |

| Veterinary Medicine | Anesthetic for laboratory animals | Still in use |

| Food Science | Naturally occurring in fermented products | Monitored for safety |

| Textile Industry | Crease-resistant finishes | Historical use |

| Chemical Manufacturing | Intermediary for pesticides and cosmetics | Limited current use |

| Research & Development | Enzymatic degradation studies | Ongoing research |

作用機序

The mechanism of action of carbamic acid, hydroxymethyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

類似化合物との比較

Similar Compounds

Carbamic acid, methyl-, ethyl ester: Similar in structure but with a methyl group instead of a hydroxymethyl group.

Ethyl carbamate: Another ester of carbamic acid but without the hydroxymethyl group.

Uniqueness

ethyl (hydroxymethyl)carbamate is unique due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties compared to other carbamate esters. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications .

生物活性

Ethyl (hydroxymethyl) carbamate, commonly referred to as ethyl carbamate (EC), is a compound of significant interest due to its biological activities, particularly its carcinogenic potential and enzymatic interactions. This article provides an in-depth exploration of the biological activity of ethyl carbamate, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Formation

Ethyl carbamate is formed during the fermentation process and is predominantly found in alcoholic beverages and fermented foods. Its structure comprises an ethyl group attached to a hydroxymethyl carbamate moiety, which contributes to its biological reactivity. The compound can undergo metabolic conversion in the body, leading to various byproducts, including carcinogenic metabolites such as vinyl carbamate and N-hydroxy carbamate .

Carcinogenicity and Toxicological Profile

Numerous studies have established ethyl carbamate as a genotoxic agent that poses a risk of cancer development. The International Agency for Research on Cancer (IARC) classifies it as possibly carcinogenic to humans (Group 2B). In vivo studies have shown that exposure to EC increases the risk of tumors in organs such as the liver and lungs .

Case Study: Risk Assessment in China

A nationwide survey conducted by the China National Center for Food Safety Risk Assessment analyzed the levels of EC in various alcoholic beverages. The study found that the mean concentration of EC ranged from 1.0 μg/kg to 33.8 μg/kg across different samples, with a mean daily intake estimated at 3.23 ng/kg bw/d. The lifetime cancer risk associated with this intake was calculated to be minimal, suggesting that while there is a risk, it is not significant for the general population .

Enzymatic Activity and Biodegradation

Recent research has focused on the enzymatic degradation of ethyl carbamate through specific hydrolases. Ethyl carbamate hydrolase (ECH) has been identified as an enzyme capable of hydrolyzing EC efficiently. The kinetic parameters of ECH indicate a high affinity for EC, with a Michaelis constant (K_m) of 9.38 mM, which is lower than that reported for other urethanases .

Table 1: Enzyme Activity and Kinetic Parameters

| Enzyme | Specific Activity (U/mg) | K_m (mM) | Optimal Temperature (°C) |

|---|---|---|---|

| ECH | 68.31 | 9.38 | 70 |

| Urethanase from L. fusiformis | 37.5 | - | - |

| Urethanase from K. pneumoniae | 74 | - | - |

The mode of action of ethyl carbamate involves its interaction with cellular components, primarily through covalent binding to DNA. This binding leads to mutations and subsequent carcinogenesis. The metabolic pathway includes conversion by cytochrome P-450 enzymes into reactive intermediates that can damage DNA .

特性

IUPAC Name |

ethyl N-(hydroxymethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXYFELJDAARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198269 | |

| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5027-16-7 | |

| Record name | Carbamic acid, (hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methylolcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (hydroxymethyl)-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYLOLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6KHS1VQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。